molecular formula C26H25F2N7O2 B12469399 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide

Cat. No.: B12469399
M. Wt: 505.5 g/mol
InChI Key: CXKSEQWJKVBBLD-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide is a complex organic compound that features a triazine ring substituted with fluorophenyl and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 2-chloro-4,6-bis(2-fluorophenyl)amino-1,3,5-triazine with N-(4-ethoxyphenyl)alaninamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

    Substitution: Potassium carbonate in DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-{2’-[(4-fluorophenyl)amino]-4,4’-bipyridin-2-yl}-4-methoxycyclohexanecarboxamide
  • 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone
  • 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Uniqueness

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of fluorophenyl and ethoxyphenyl groups enhances its stability and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C26H25F2N7O2

Molecular Weight

505.5 g/mol

IUPAC Name

2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(4-ethoxyphenyl)propanamide

InChI

InChI=1S/C26H25F2N7O2/c1-3-37-18-14-12-17(13-15-18)30-23(36)16(2)29-24-33-25(31-21-10-6-4-8-19(21)27)35-26(34-24)32-22-11-7-5-9-20(22)28/h4-16H,3H2,1-2H3,(H,30,36)(H3,29,31,32,33,34,35)

InChI Key

CXKSEQWJKVBBLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F

Origin of Product

United States

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